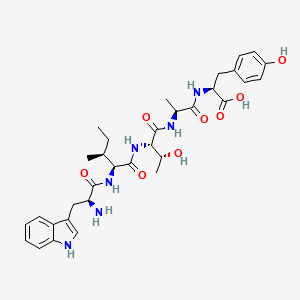

L-Tryptophyl-L-isoleucyl-L-threonyl-L-alanyl-L-tyrosine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

L-Tryptophyl-L-isoleucyl-L-threonyl-L-alanyl-L-tyrosin ist eine Peptidverbindung, die aus fünf Aminosäuren besteht: L-Tryptophan, L-Isoleucin, L-Threonin, L-Alanin und L-Tyrosin.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von L-Tryptophyl-L-isoleucyl-L-threonyl-L-alanyl-L-tyrosin erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS). Dieses Verfahren ermöglicht die sequentielle Addition von geschützten Aminosäuren an eine wachsende Peptidkette, die an einem festen Harz verankert ist. Die allgemeinen Schritte umfassen:

Anheftung der ersten Aminosäure: an das Harz.

Entschützung: der Schutzgruppe der Aminosäure.

Kopplung: der nächsten Aminosäure unter Verwendung von Kopplungsreagenzien wie N,N’-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt).

Wiederholung: der Entschützungs- und Kopplungsschritte, bis die gewünschte Peptidsequenz erhalten ist.

Spaltung: des Peptids vom Harz und Entfernung der Seitenkettenschutzgruppen unter Verwendung einer Spaltungslösung, die typischerweise Trifluoressigsäure (TFA) enthält.

Industrielle Produktionsverfahren

Die industrielle Produktion von Peptiden wie L-Tryptophyl-L-isoleucyl-L-threonyl-L-alanyl-L-tyrosin erfolgt häufig unter Verwendung automatisierter Peptidsynthesizer, die dem SPPS-Protokoll folgen. Diese Maschinen können die großtechnische Synthese mit hoher Effizienz und Reproduzierbarkeit bewältigen. Die Reinigung des synthetisierten Peptids erfolgt in der Regel durch Hochleistungsflüssigchromatographie (HPLC).

Analyse Chemischer Reaktionen

Arten von Reaktionen

L-Tryptophyl-L-isoleucyl-L-threonyl-L-alanyl-L-tyrosin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Tryptophan- und Tyrosinreste können unter bestimmten Bedingungen oxidiert werden.

Reduktion: Disulfidbrücken, falls vorhanden, können mit Reduktionsmitteln wie Dithiothreitol (DTT) reduziert werden.

Substitution: Aminosäurereste können durch andere funktionelle Gruppen durch gezielte chemische Modifikationen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H₂O₂) oder andere Oxidationsmittel.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Verschiedene Reagenzien, abhängig von der gewünschten Modifikation, wie z. B. Acylierungsmittel für Acylierungsreaktionen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation des Tryptophanrests zur Bildung von Kynurenin führen.

Wissenschaftliche Forschungsanwendungen

L-Tryptophyl-L-isoleucyl-L-threonyl-L-alanyl-L-tyrosin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Biochemie: Als Modellpeptid zur Untersuchung von Proteinfaltung und -interaktionen.

Pharmakologie: Untersucht auf seine potenziellen therapeutischen Wirkungen, einschließlich antimikrobieller und Antikrebsaktivität.

Materialwissenschaften: Einsatz bei der Entwicklung von Peptid-basierten Materialien mit spezifischen strukturellen und funktionellen Eigenschaften.

Wirkmechanismus

Der Wirkmechanismus von L-Tryptophyl-L-isoleucyl-L-threonyl-L-alanyl-L-tyrosin hängt von seiner spezifischen Anwendung ab. In pharmakologischen Kontexten kann es mit zellulären Rezeptoren oder Enzymen interagieren und deren Aktivität modulieren. Die beteiligten molekularen Ziele und Pfade können variieren, aber häufige Pfade umfassen die Signaltransduktion und die metabolische Regulation.

Wirkmechanismus

The mechanism of action of L-Tryptophyl-L-isoleucyl-L-threonyl-L-alanyl-L-tyrosine depends on its specific application. In pharmacological contexts, it may interact with cellular receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but common pathways include signal transduction and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

L-α-Glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl-: Ein ähnliches Peptid mit einer längeren Sequenz und einer anderen Aminosäurezusammensetzung.

Semaglutid: Ein Glucagon-like Peptide-1 (GLP-1)-Rezeptoragonist, der zur Behandlung von Typ-2-Diabetes eingesetzt wird.

Einzigartigkeit

L-Tryptophyl-L-isoleucyl-L-threonyl-L-alanyl-L-tyrosin ist aufgrund seiner spezifischen Sequenz von Aminosäuren einzigartig, die ihm besondere strukturelle und funktionelle Eigenschaften verleiht. Seine relativ kurze Länge im Vergleich zu anderen Peptiden macht es einfacher zu synthetisieren und zu untersuchen, während es dennoch wertvolle Einblicke in das Verhalten und die Interaktionen von Peptiden bietet.

Eigenschaften

CAS-Nummer |

919298-50-3 |

|---|---|

Molekularformel |

C33H44N6O8 |

Molekulargewicht |

652.7 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C33H44N6O8/c1-5-17(2)27(38-30(43)24(34)15-21-16-35-25-9-7-6-8-23(21)25)31(44)39-28(19(4)40)32(45)36-18(3)29(42)37-26(33(46)47)14-20-10-12-22(41)13-11-20/h6-13,16-19,24,26-28,35,40-41H,5,14-15,34H2,1-4H3,(H,36,45)(H,37,42)(H,38,43)(H,39,44)(H,46,47)/t17-,18-,19+,24-,26-,27-,28-/m0/s1 |

InChI-Schlüssel |

CNYHPWLYDGHOBA-BXJNCALTSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,11S,12R,16S)-11-benzoyl-14-(4-chlorophenyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12630557.png)

![(1Z)-N-[2-(Bromomethyl)-4-methoxyphenyl]-2,2-difluoroethanimidoyl chloride](/img/structure/B12630579.png)

![Tert-butyl 2-[(1-methoxy-2-methylpropan-2-yl)-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B12630581.png)

![3-[(2-ethoxyphenyl)methylamino]propane-1-sulfonic Acid](/img/structure/B12630589.png)

![5-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-2,3a-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12630637.png)

![4-Amino-5-(2-methylpropyl)thieno[2,3-d]pyrimidine-2-thiol](/img/structure/B12630645.png)